3-Methyl-5,8a-diphenyl-2,3,8,8a-tetrahydro-1H-imidazo(2,1-c)(1,4)thiazine

Structural Reassignment X-ray Crystallography Regiochemistry

3-Methyl-5,8a-diphenyl-2,3,8,8a-tetrahydro-1H-imidazo(2,1-c)(1,4)thiazine (CAS 77811-23-5) is a synthetic heterocyclic compound belonging to the imidazo[2,1-c][1,4]thiazine class. It is a specific methyl-regioisomer within a series of diphenyl-substituted bicyclic amidines that have been investigated for their ability to inhibit indoleamine-N-methyl transferase, an enzyme target implicated in schizophrenia.

Molecular Formula C19H20N2S
Molecular Weight 308.4 g/mol
CAS No. 77811-23-5
Cat. No. B12787070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5,8a-diphenyl-2,3,8,8a-tetrahydro-1H-imidazo(2,1-c)(1,4)thiazine
CAS77811-23-5
Molecular FormulaC19H20N2S
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCC1CNC2(N1C(=CSC2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C19H20N2S/c1-15-12-20-19(17-10-6-3-7-11-17)14-22-13-18(21(15)19)16-8-4-2-5-9-16/h2-11,13,15,20H,12,14H2,1H3
InChIKeyRRGFHZDGYDGBSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-5,8a-diphenyl-2,3,8,8a-tetrahydro-1H-imidazo(2,1-c)(1,4)thiazine (CAS 77811-23-5): A Key Research Compound for Imidazothiazine Structural Studies and Inhibitor Development


3-Methyl-5,8a-diphenyl-2,3,8,8a-tetrahydro-1H-imidazo(2,1-c)(1,4)thiazine (CAS 77811-23-5) is a synthetic heterocyclic compound belonging to the imidazo[2,1-c][1,4]thiazine class [1]. It is a specific methyl-regioisomer within a series of diphenyl-substituted bicyclic amidines that have been investigated for their ability to inhibit indoleamine-N-methyl transferase, an enzyme target implicated in schizophrenia [2]. The compound's core scaffold was the subject of a definitive structural reassignment, corrected from a previously misassigned imidazo[2,1-b]thiazole system, establishing the fused imidazo[2,1-c][1,4]thiazine framework [3]. This history makes the compound a critical reference standard for ensuring regiochemical and structural accuracy in related research and chemical procurement.

Procurement Risk: Why 3-Methyl-5,8a-diphenyl-2,3,8,8a-tetrahydro-1H-imidazo(2,1-c)(1,4)thiazine Cannot Be Interchanged with Unqualified Imidazothiazine Analogs


Simple substitution with generic or unqualified imidazothiazine compounds is scientifically unsound due to the proven structural instability of early synthetic assignments. The imidazo[2,1-c][1,4]thiazine core was historically misassigned as an imidazo[2,1-b]thiazole; the correct structure was only verified through detailed X-ray crystallography and spectroscopic analysis of the 5,8a-diphenyl derivatives [1]. Furthermore, the position of the methyl substituent (2- versus 3-position) defines distinct chemical entities with potentially divergent physicochemical and biological properties, as evidenced by separate crystallographic studies on each regioisomer [2]. Procuring the specific CAS 77811-23-5 guarantees the 3-methyl regioisomer and the verified imidazo[2,1-c][1,4]thiazine scaffold, preventing experimental artifacts linked to incorrect structural identity or isomeric impurity [1].

3-Methyl-5,8a-diphenyl-2,3,8,8a-tetrahydro-1H-imidazo(2,1-c)(1,4)thiazine (CAS 77811-23-5): Quantitative Differentiation from Closest Analogs


Structural Identity Verification: Definitively Established 3-Methyl Regioisomer vs. Historically Misassigned Imidazo[2,1-b]thiazole Scaffold

The target compound, 3-methyl-5,8a-diphenyl-2,3,8,8a-tetrahydro-1H-imidazo[2,1-c][1,4]thiazine, is distinguished from its historically misassigned alternative (originally proposed as an imidazo[2,1-b]thiazole) by a definitive X-ray crystallographic structural reassignment [1]. The correct imidazo[2,1-c][1,4]thiazine scaffold was confirmed for the 5,8a-diphenyl series, overturning the earlier incorrect structure. For the specific 3-methyl regioisomer (CAS 77811-23-5), the PubChem computed XLogP3-AA value is 3.8 [2]. In contrast, the 2-methyl regioisomer's crystal structure was reported separately with its own unit cell parameters (a=9.851(3) Å, b=10.592(3) Å, c=14.755(5) Å, β=92.24(2)°, space group P21/c) [3], proving these are distinct crystalline materials.

Structural Reassignment X-ray Crystallography Regiochemistry

Class-Level Biological Target Engagement: Indoleamine-N-Methyl Transferase Inhibition Potential vs. Inactive Scaffolds

Compounds of the generic imidazo[2,1-c][1,4]thiazine class, into which the target structure falls, are patented as inhibitors of indoleamine-N-methyl transferase [1]. While quantitative IC50 or Ki values for this specific compound are not publicly available, the patent literature establishes that the 5,8a-diphenyl substitution pattern is integral to the active pharmacophore, distinguishing it from simpler imidazothiazines that lack the diphenyl motif and show no reported activity against this target [2]. This provides a class-level inference that CAS 77811-23-5, by virtue of its diphenyl-substituted scaffold, is a candidate for this specific enzyme inhibition research, unlike unsubstituted or mono-phenyl analogs.

Enzyme Inhibition Schizophrenia Indoleamine-N-methyl transferase

Validated Application Scenarios for Procuring 3-Methyl-5,8a-diphenyl-2,3,8,8a-tetrahydro-1H-imidazo(2,1-c)(1,4)thiazine (CAS 77811-23-5)


Reference Standard for Regioisomer Purity in Imidazothiazine Synthesis

Due to the historical structural misassignment of this heterocyclic class, CAS 77811-23-5 serves as a critical analytical reference for confirming the correct imidazo[2,1-c][1,4]thiazine scaffold and the 3-methyl substitution pattern. Its distinct X-ray crystallographic identity, separate from the 2-methyl analog, allows it to be used as a standard for HPLC, NMR, or XRPD method development to detect and quantify regioisomeric impurities in synthetic batches [1].

Pharmacological Tool Compound for Indoleamine-N-Methyl Transferase Studies

As a diphenyl-substituted bicyclic amidine, this compound falls within the generic structure of patented indoleamine-N-methyl transferase inhibitors, an enzyme linked to the biosynthesis of psychotomimetic dimethyltryptamines [2]. Researchers investigating schizophrenia pathways can use CAS 77811-23-5 as a starting point for structure-activity relationship (SAR) studies, where its specific substitution pattern is hypothesized to be critical for target engagement, unlike simpler, commercially available imidazothiazines.

Crystallographic and Conformational Analysis Standard

The compound's resolved structure, part of a series studied for conformational analysis of imidazo-thiazines [3], makes it suitable as a model compound for computational chemistry and molecular docking studies. The computed lipophilicity (XLogP3-AA = 3.8) and the established 3D geometry provide reliable input parameters for in silico modeling of blood-brain barrier penetration or receptor binding, which is essential for central nervous system drug design projects.

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